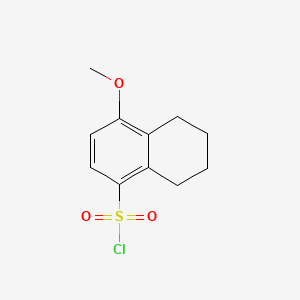

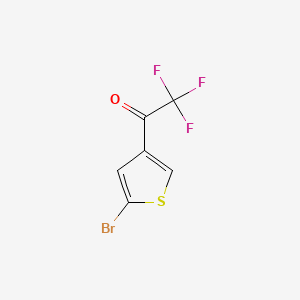

![molecular formula C7H4FIN2 B594533 6-Fluoro-3-iodoimidazo[1,2-a]pyridine CAS No. 1219127-01-1](/img/structure/B594533.png)

6-Fluoro-3-iodoimidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

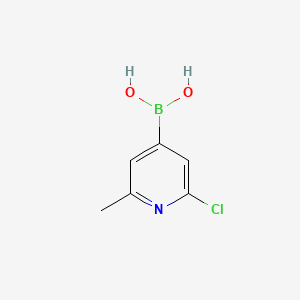

6-Fluoro-3-iodoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4FIN2. It has a molecular weight of 262.03 . This compound is a solid and has a melting point between 178 - 181 degrees Celsius .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6-Fluoro-3-iodoimidazo[1,2-a]pyridine, has been a topic of interest in recent years . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis

The InChI code for 6-Fluoro-3-iodoimidazo[1,2-a]pyridine is 1S/C7H4FIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

6-Fluoro-3-iodoimidazo[1,2-a]pyridine is a solid compound with a melting point between 178 - 181 degrees Celsius . It has a molecular weight of 262.03 and its molecular formula is C7H4FIN2 .Aplicaciones Científicas De Investigación

Application in Antituberculosis Agents

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : Imidazo[1,2-a]pyridine, the core structure of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some analogues of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application or Experimental Procedures : The structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides was explored, and several compounds with improved activity against Mtb were developed . The SAR investigation revealed that the bulky and more lipophilic biaryl ethers had a nanomolar activity against Mtb .

- Results or Outcomes : Five compounds showed an impressive MIC 90 of ≤0.006 μM against Mtb .

Application in Synthesis of Imidazo[1,2-a]pyridines

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . The 6-Fluoro-3-iodoimidazo[1,2-a]pyridine can be used as a key intermediate in the synthesis of these compounds .

- Methods of Application or Experimental Procedures : The synthesis of imidazo[1,2-a]pyridines is often based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The condensation between 2-aminopyridine, aldehyde, and isonitrile, known as three-component Groebke−Blackburn−Bienaymé reaction, is one of the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines .

- Results or Outcomes : This method provides an eco-friendly and efficient way to synthesize derivatives with an imidazo[1,2-a]pyridine skeleton .

Application in Antituberculosis Agents

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application or Experimental Procedures : The structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides was explored, and several compounds with improved activity against Mtb were developed . The SAR investigation revealed that the bulky and more lipophilic biaryl ethers had a nanomolar activity against Mtb .

- Results or Outcomes : Five compounds showed an impressive MIC 90 of ≤0.006 μM against Mtb .

Application in Synthesis of Imidazo[1,2-a]pyridines

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . The 6-Fluoro-3-iodoimidazo[1,2-a]pyridine can be used as a key intermediate in the synthesis of these compounds .

- Methods of Application or Experimental Procedures : The synthesis of imidazo[1,2-a]pyridines is often based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The condensation between 2-aminopyridine, aldehyde, and isonitrile, known as three-component Groebke−Blackburn−Bienaymé reaction, is one of the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines .

- Results or Outcomes : This method provides an eco-friendly and efficient way to synthesize derivatives with an imidazo[1,2-a]pyridine skeleton .

Safety And Hazards

The safety information for 6-Fluoro-3-iodoimidazo[1,2-a]pyridine indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

Imidazo[1,2-a]pyridines, including 6-Fluoro-3-iodoimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, improving the ecological impact of the classical schemes .

Propiedades

IUPAC Name |

6-fluoro-3-iodoimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQASPOWSYWAGEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-iodoimidazo[1,2-a]pyridine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.